molecular formula C5H10N2O2 B13101486 N-Hydroxypyrrolidine-1-carboxamide

N-Hydroxypyrrolidine-1-carboxamide

Cat. No.: B13101486
M. Wt: 130.15 g/mol
InChI Key: WWGLWWZONFOWQE-UHFFFAOYSA-N
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Description

N-Hydroxypyrrolidine-1-carboxamide (CAS 54711-45-4) is a chemical compound with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . It belongs to the pyrrolidine carboxamide class of compounds, which have been identified as a novel series of potent direct inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis . InhA is a key enzyme in the mycobacterial fatty acid biosynthesis pathway and a validated antimicrobial target, making this scaffold a promising starting point for the development of novel antitubercular agents . The exploration of such scaffolds is critical in the global effort to combat multidrug-resistant tuberculosis (MDR-TB) strains. The pyrrolidine ring is a versatile saturated scaffold favored in medicinal chemistry due to its sp3-hybridization, which allows for efficient exploration of pharmacophore space and contributes to stereochemistry and increased three-dimensional coverage of the molecule . Researchers can leverage this compound as a key intermediate for further structural optimization and investigation into its binding mode and inhibitory activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N-hydroxypyrrolidine-1-carboxamide

InChI

InChI=1S/C5H10N2O2/c8-5(6-9)7-3-1-2-4-7/h9H,1-4H2,(H,6,8)

InChI Key

WWGLWWZONFOWQE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxypyrrolidine-1-carboxamide typically involves the amidation of carboxylic acids. One common method is the catalytic amidation of carboxylic acids with hydroxylamine. The reaction can be carried out under mild conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxypyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-Hydroxypyrrolidine-1-carboxamide has been investigated for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas. Its structural properties allow it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

One significant application of this compound is in the treatment of soft tissue sarcoma. A study highlighted its role as a part of a compound (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate, which received orphan designation for treating this type of cancer. The compound demonstrated promising activity against various cancer cell lines, showing potential for further clinical development .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameTarget DiseaseActivity LevelReference
S-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfateSoft Tissue SarcomaHigh

Antitubercular Agents

Recent studies have explored the use of this compound derivatives as potential antitubercular agents. Research indicates that certain analogs exhibit bactericidal activity against Mycobacterium tuberculosis, targeting critical pathways involved in cell wall biosynthesis .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have identified key modifications that enhance the efficacy of these compounds against tuberculosis. For instance, specific substitutions on the pyrrolidine ring have been shown to improve binding affinity to target proteins involved in mycobacterial growth .

Table 2: Efficacy of this compound Derivatives Against M. tuberculosis

Compound IDActivity Against M. tuberculosisMechanism of ActionReference
P01BactericidalInhibits DprE1
P04BactericidalInhibits DprE1

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound derivatives. Research suggests that these compounds may modulate neuroinflammatory pathways and provide protective effects in neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-Hydroxypyrrolidine-1-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group and carboxamide moiety play crucial roles in binding to active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biological pathways and processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Hydroxypyrrolidine-1-carboxamide with its analogs based on substituent effects, hydrogen bonding, and synthetic methodologies.

Substituent and Functional Group Variations

Hydrogen Bonding and Crystal Packing

  • N-Methylpyrrolidine-1-carbothioamide : Forms infinite 1D polymeric chains via N–H⋯S bonds, with additional stabilization from C–H⋯S interactions .
  • N-p-Tolylpyrrolidine-1-carboxamide : Molecules link into C(4) chains along the [001] axis via N–H⋯O bonds, with a dihedral angle of 5.88° between the carboxamide and pyrrolidine groups .

Hypothetical Comparison with this compound

While direct data are unavailable, the hydroxamic acid group (-CONHOH) in this compound is expected to:

Increase Metal Chelation : Unlike its analogs, the hydroxamic acid group can act as a bidentate ligand, enabling coordination chemistry applications.

Alter Solubility : The polar -OH group may improve aqueous solubility relative to aryl-substituted analogs.

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